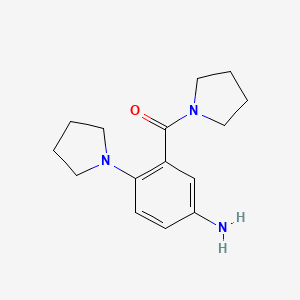
(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone, also known by its chemical structure and various identifiers, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules that may exhibit significant pharmacological properties, including anticancer, anticonvulsant, and analgesic effects. This article aims to detail the biological activity of this compound based on current research findings and case studies.
The molecular formula of this compound is C16H25N3O with a molecular weight of approximately 275.396 g/mol. Its structure includes two pyrrolidine rings, which are often associated with various biological activities.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms for this compound remain under investigation, but potential targets include:
- Deubiquitinase Complexes : Similar compounds have shown promise in modulating deubiquitinase activity, which is crucial for regulating protein degradation and cellular homeostasis .
- Neurotransmitter Receptors : Compounds in this class may also influence neurotransmitter systems, potentially leading to anticonvulsant effects .
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties through its action on specific molecular targets involved in tumor growth and survival. For instance, its structural analogs have been shown to inhibit the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell proliferation .
Anticonvulsant Effects
The compound has been evaluated for its anticonvulsant properties. In preclinical studies, related compounds demonstrated significant efficacy in reducing seizure activity in animal models. The modulation of excitatory amino acid transporters (EAATs) has been suggested as a mechanism for these effects, providing a potential therapeutic avenue for epilepsy treatment .
Analgesic Activity
In addition to its anticancer and anticonvulsant properties, there is emerging evidence that suggests analgesic effects. Compounds with similar structures have been investigated for their ability to modulate pain pathways, possibly through interactions with opioid receptors or other pain-related signaling molecules.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that analogs of the compound inhibited tumor growth in xenograft models. |
| Study 2 | Reported significant reduction in seizure frequency in rodent models treated with related pyrrolidine compounds. |
| Study 3 | Showed analgesic effects in inflammatory pain models, suggesting a role in pain management. |
属性
IUPAC Name |
(5-amino-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h5-6,11H,1-4,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJQQXUYBFPESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













